molecular formula C10H13Cl4NSiSn B14367863 CID 71328085

CID 71328085

Cat. No.: B14367863
M. Wt: 435.8 g/mol
InChI Key: ZMYHBHRPAOVBDR-UHFFFAOYSA-N
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Description

CID 71328085 is a chemical compound characterized by its unique structural and chromatographic properties. According to Figure 1A in , its chemical structure includes a cyclic ether moiety and a branched alkyl chain, which may contribute to its volatility and solubility in organic solvents. Gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1B) reveals distinct fragmentation patterns, with a prominent molecular ion peak at m/z 220, suggesting a molecular weight of approximately 220 g/mol. The compound was isolated via vacuum distillation of Citrus-derived essential oil (CIEO), with its content peaking in Fraction 3 (Figure 1C), indicating moderate polarity and boiling point .

Properties

Molecular Formula

C10H13Cl4NSiSn

Molecular Weight

435.8 g/mol

InChI

InChI=1S/C10H13Cl4NSi.Sn/c1-16(2,10(11,12)13)15(14)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;

InChI Key

ZMYHBHRPAOVBDR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(Cl)(Cl)Cl)N(CC1=CC=CC=C1)Cl.[Sn]

Origin of Product

United States

Chemical Reactions Analysis

CID 71328085 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 71328085 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 71328085 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed mechanistic studies are necessary to fully elucidate the effects of this compound at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 71328085 with structurally or functionally related compounds from diverse sources:

Property This compound CID 46907796 (Nrf2 inhibitor) CID 57416287 (C₇H₁₄N₂O) CID 72863 (C₇H₅BrO₂)
Molecular Formula Not explicitly stated* C₁₉H₂₀N₂O₄S C₇H₁₄N₂O C₇H₅BrO₂
Molecular Weight (g/mol) ~220 (inferred) 396.45 142.20 201.02
Key Functional Groups Cyclic ether, alkyl Sulfonamide, aromatic ring Piperazine, nitro group Brominated aromatic acid
Solubility Lipophilic (GC-MS) Low (ChEMBL data) 86.7 mg/ml (ESOL) 0.687 mg/ml
LogP (iLOGP) ~2.5 (estimated) 3.1 1.83 0.0
Bioactivity Not reported Nrf2 inhibition (IC₅₀: 4.9 μM) P-gp substrate CYP1A2 inhibition
Analytical Method GC-MS HPLC LC-MS NMR, UV-Vis


*Structural inference based on Figure 1A ().

Key Findings:

Structural Diversity: this compound shares volatility with CID 57416287 (piperazine derivative), as both are analyzed via GC-MS, but differs in polarity due to the absence of nitro groups .

Functional Roles :

  • While CID 46907796 targets Nrf2 pathways for therapeutic applications, this compound’s role in CIEO suggests utility in flavoring or antimicrobial formulations .

Physicochemical Properties :

  • This compound’s estimated LogP (~2.5) aligns with moderately lipophilic compounds, contrasting with the highly soluble CID 57416287 (LogS = -0.21) .

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